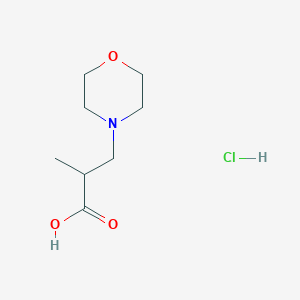

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

描述

Molecular Composition and Connectivity

The structure comprises:

- A propanoic acid backbone with a methyl group at position 2 and a morpholine ring at position 3.

- A morpholine moiety (C₄H₈NO), a six-membered heterocycle containing one oxygen and one nitrogen atom.

- A hydrochloride salt formed via protonation of the morpholine nitrogen.

Table 1: Molecular Formula and Key Identifiers

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ | |

| Molecular Weight (Da) | 209.67 | |

| CAS Registry Number | 1052522-32-3 | |

| SMILES Notation | CC(CN1CCOCC1)C(=O)O.Cl |

The hydrochloride salt enhances solubility in polar solvents, a property critical for its applications in synthetic chemistry.

Crystallographic Data and X-ray Diffraction Patterns

While direct X-ray crystallographic data for 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride remains limited, analogous morpholine-propanoic acid hybrids provide insights into its likely solid-state behavior. For example, the crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid (a related compound) crystallizes in the monoclinic space group P2₁/n with a chair conformation of the morpholine ring.

Key Inferences for the Hydrochloride Salt:

- Morpholine Ring Conformation : The morpholine moiety likely adopts a chair conformation , minimizing steric strain and optimizing hydrogen-bonding interactions.

- Hydrogen Bonding : The protonated morpholine nitrogen and carboxylic acid group participate in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Unit Cell Parameters : Similar morpholine derivatives exhibit unit cell dimensions of a = 10–12 Å, b = 7–9 Å, and c = 14–16 Å, with β angles near 90°.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Estimated Value | Basis of Estimation |

|---|---|---|

| Space Group | P2₁/n | Analogous structures |

| Z (Molecules/Unit Cell) | 4 | Morpholine derivatives |

| Density (g/cm³) | 1.2–1.4 | Molecular weight |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (Positive Mode) :

Conformational Analysis of Morpholine-Propanoyl Hybrid System

The molecule’s conformation is governed by steric and electronic interactions between the morpholine ring and propanoic acid backbone:

Key Conformational Features:

- Morpholine Ring Dynamics :

- Propanoic Acid Backbone Orientation :

Figure 1: Proposed Conformational Isomers

- Isomer A : Morpholine chair with axial N-H⁺ and equatorial propanoic acid.

- Isomer B : Morpholine twist-boat with equatorial N-H⁺ and axial propanoic acid.

Isomer A is energetically favored due to reduced torsional strain and optimal hydrogen-bonding geometry.

属性

IUPAC Name |

2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXVHGVQSOVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrolysis and Functional Group Transformation

A key step in the synthesis is the hydrolysis of an appropriate ester or intermediate to yield the carboxylic acid functionality. For example, hydrolysis of esters under basic conditions (using sodium hydroxide or potassium hydroxide) in methanol or aqueous solvents is common. The reaction is typically refluxed and monitored by HPLC to ensure completion. After hydrolysis, acidification with dilute hydrochloric acid (pH 1-2) precipitates the acid or its hydrochloride salt as a solid product with high purity (up to 99.5%) and good yield (~80%).

Table 1: Typical Hydrolysis Conditions

| Parameter | Details |

|---|---|

| Base | Sodium hydroxide (preferred) |

| Solvent | Methanol, water |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | Several hours (monitored by HPLC) |

| Acidification Agent | Dilute HCl (to pH 1-2) |

| Product Form | Solid acid or hydrochloride salt |

| Yield | ~80% (overall) |

| Purity | >99% (HPLC) |

Salt Formation (Hydrochloride)

The final step involves converting the free base compound into its hydrochloride salt to improve handling and stability.

- This is achieved by treating the free amine compound with hydrochloric acid (HCl) in an appropriate solvent.

- The resulting hydrochloride salt precipitates out and can be isolated by filtration.

- This step also enhances the compound’s solubility and shelf-life.

Analytical and Research Findings

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is the preferred method for monitoring reaction progress and purity.

- Purity: Achievable purity levels are typically above 99%, suitable for pharmaceutical applications.

- Yield: Optimized conditions provide yields around 80%, balancing efficiency and cost.

- Solvent and Base Selection: Sodium hydroxide is preferred for hydrolysis due to availability and effectiveness; methanol-water mixtures are common solvents.

- Temperature Control: Reflux conditions (60-70 °C) are standard for hydrolysis; substitution reactions require moderate heating or room temperature to avoid side reactions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Hydrolysis | Sodium hydroxide, methanol, reflux | Convert ester to acid | Carboxylic acid intermediate |

| Acidification | Dilute HCl (pH 1-2) | Precipitate acid or salt | Solid acid or hydrochloride |

| Nucleophilic substitution | Morpholine, aprotic solvent (DMF), base | Introduce morpholine group | Morpholin-4-yl derivative |

| Salt formation | HCl, suitable solvent | Form hydrochloride salt | Stable salt form |

| Purification | Organic solvent washing, recrystallization | Remove impurities | High purity product |

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the methyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Research indicates that 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride exhibits notable biological activities, especially in the context of neuropharmacology. It has been studied for its potential as a modulator of neurotransmitter systems, particularly glutamate receptors. This modulation can influence synaptic plasticity and cognitive functions, making it a candidate for investigating treatments for neurological disorders such as epilepsy and neurodegenerative diseases .

Neuropharmacology

The compound is primarily utilized in studies related to neurotransmitter modulation. It has shown potential in:

- Modulating glutamate receptors : This interaction is crucial for understanding cognitive functions and synaptic plasticity.

- Investigating therapeutic effects : Its application in models of epilepsy and neurodegeneration highlights its role in developing new treatments.

Enzyme Interactions

This compound can act as a substrate or inhibitor for specific enzymes, influencing their catalytic activity. Studies have demonstrated that it can alter cell signaling pathways and gene expression, which are essential for cellular metabolism and function.

Antimicrobial Studies

Recent research has explored the antimicrobial properties of compounds structurally similar to this compound. These studies indicate potential applications in developing antimicrobial agents against various pathogens .

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on synaptic responses, researchers utilized electrophysiological recordings to demonstrate its ability to modulate glutamate receptor activity. Results indicated enhanced synaptic plasticity, suggesting therapeutic implications for cognitive enhancement and memory disorders.

Case Study 2: Enzyme Modulation

Another significant study focused on the compound's interaction with specific metabolic enzymes involved in neurotransmitter synthesis. The findings revealed that varying concentrations of the compound could either activate or inhibit enzyme activity, depending on dosage, highlighting its potential as a therapeutic agent in metabolic disorders.

作用机制

The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The morpholine ring and propanoic acid moiety play crucial roles in its binding affinity and specificity.

相似化合物的比较

3-Morpholin-4-ylpropanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

2-Methyl-3-piperidin-4-ylpropanoic acid: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and applications.

2-Methyl-3-pyrrolidin-4-ylpropanoic acid:

Uniqueness: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is unique due to the presence of both a morpholine ring and a methyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (CAS Number: 1052522-32-3) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and a propanoic acid moiety, which contribute to its unique biochemical properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of therapeutic agents targeting various diseases.

The molecular formula of this compound is C8H16ClNO3. Its structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme mechanisms and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both a substrate and an inhibitor, influencing various metabolic processes. The morpholine ring enhances its binding affinity to target proteins, while the propanoic acid moiety may facilitate interactions with active sites on enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.

- Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens.

Study 1: Enzyme Interaction

A study examined the interaction of this compound with various enzymes involved in metabolic pathways. The results showed significant inhibition of enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Study 2: Neuroprotective Properties

In a neuroprotection study, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings indicated that treatment with this compound reduced cell death by modulating apoptotic pathways, highlighting its therapeutic potential in neurodegenerative diseases .

Study 3: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Morpholin-4-ylpropanoic acid | Lacks methyl group | Different enzyme inhibition profile |

| 2-Methyl-3-piperidin-4-ylpropanoic acid | Contains piperidine ring | Varies in reactivity |

| 2-Methyl-3-pyrrolidin-4-ylpropanoic acid | Contains pyrrolidine ring | Distinct pharmacological properties |

常见问题

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Utilize spectroscopic techniques such as ¹H/¹³C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, especially when quantifying impurities below 0.1% . For hydrochloride salts, ion chromatography can monitor chloride content, while differential scanning calorimetry (DSC) verifies crystallinity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be removed immediately and laundered with specialized training . Storage conditions should adhere to guidelines for hygroscopic and light-sensitive compounds, typically in airtight containers under nitrogen at 2–8°C .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 210–260 nm is standard. For enhanced sensitivity, coupling with tandem mass spectrometry (LC-MS/MS) enables detection at nanogram levels . Calibration curves using certified reference standards (e.g., EP/Ph. Eur. impurities) ensure accuracy . Sample preparation may involve solid-phase extraction (SPE) to isolate the compound from biological or pharmaceutical matrices .

Advanced Research Questions

Q. How can researchers identify and quantify synthetic impurities or degradation products?

- Methodological Answer : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to detect unknown impurities. Compare retention times and fragmentation patterns against reference standards of common byproducts, such as 4-methylphenylpropanoic acid derivatives or morpholine-ring-opened analogs . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can predict degradation pathways, with forced degradation (acid/base hydrolysis, oxidation) used to validate analytical methods .

Q. What strategies are effective for resolving enantiomeric forms of this compound?

- Methodological Answer : Chiral resolution requires chiral stationary phase (CSP) HPLC or capillary electrophoresis (CE). For instance, (+)-3-chloro-2-methyl-2-hydroxy propionic acid enantiomers were separated using a cellulose-based CSP with a methanol/water mobile phase . Alternatively, enzymatic resolution with lipases or esterases can selectively hydrolyze one enantiomer, followed by crystallization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct pH-rate profiling (pH 1–13) to identify degradation hotspots. For example, hydrochlorides often degrade via hydrolysis in acidic conditions or oxidation at neutral pH. Use Arrhenius plots to model degradation kinetics at elevated temperatures (50–80°C) and extrapolate shelf-life . Stabilizers like antioxidants (e.g., BHT) or chelating agents (EDTA) can mitigate metal-catalyzed degradation .

Q. What in vitro models are suitable for studying its biological activity and mechanism of action?

- Methodological Answer : Use cell-based assays (e.g., HEK293 or CHO cells) to evaluate receptor binding or enzyme inhibition. For neuropharmacology studies, primary neuronal cultures can assess effects on ion channels or neurotransmitter uptake . Metabolite profiling via untargeted metabolomics (LC-QTOF-MS) identifies downstream pathways, while siRNA knockdown validates target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。